molecular formula C13H28O4 B13108098 2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane CAS No. 36597-49-6

2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane

Cat. No.: B13108098
CAS No.: 36597-49-6
M. Wt: 248.36 g/mol
InChI Key: PUAUAWJVTROGJG-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane, also known as tetraisopropyl orthocarbonate, is an organic compound with the molecular formula C13H28O4. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane can be synthesized through the reaction of orthocarbonic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane involves the continuous feeding of orthocarbonic acid and isopropanol into a reactor. The reaction mixture is then heated and stirred to promote the esterification process. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of desired products. The compound’s reactivity is primarily due to the presence of multiple isopropoxy groups, which can undergo nucleophilic substitution and other reactions .

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl orthocarbonate: Similar in structure but with methyl groups instead of isopropyl groups.

    Tetraethyl orthocarbonate: Contains ethyl groups instead of isopropyl groups.

    Tetra-n-butyl orthocarbonate: Features n-butyl groups instead of isopropyl groups.

Uniqueness

2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane is unique due to its specific reactivity and stability, which are influenced by the presence of isopropyl groups. This makes it particularly useful in applications where controlled reactivity is required .

Properties

CAS No.

36597-49-6

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

2-[tri(propan-2-yloxy)methoxy]propane

InChI

InChI=1S/C13H28O4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3

InChI Key

PUAUAWJVTROGJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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